(3S,4S)-4-Amino-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-hydroxyheptanethioic S-acid
Description
This compound is a thioic acid derivative featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amino moiety, a hydroxyl group at the 3S position, and a seven-carbon thioic acid backbone. The Fmoc group is widely used in peptide synthesis for temporary amine protection due to its stability under basic conditions and ease of removal under mild acidic conditions .
Properties
CAS No. |
268542-18-3 |
|---|---|
Molecular Formula |
C22H25NO4S |
Molecular Weight |
399.5 |
IUPAC Name |
(3S,4S)-4-amino-2-(9H-fluoren-9-ylmethoxycarbonyl)-3-hydroxyheptanethioic S-acid |
InChI |
InChI=1S/C22H25NO4S/c1-2-7-18(23)20(24)19(22(26)28)21(25)27-12-17-15-10-5-3-8-13(15)14-9-4-6-11-16(14)17/h3-6,8-11,17-20,24H,2,7,12,23H2,1H3,(H,26,28)/t18-,19?,20+/m0/s1 |
InChI Key |
UIURKPDSKXKLAW-SJBAFXMYSA-N |
SMILES |
CCCC(C(C(C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)S)O)N |
Isomeric SMILES |
CCC[C@@H]([C@H](C(C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)S)O)N |
Canonical SMILES |
CCCC(C(C(C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)S)O)N |
Origin of Product |
United States |
Mechanism of Action
Biological Activity
(3S,4S)-4-Amino-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-hydroxyheptanethioic S-acid is a compound of significant interest in medicinal chemistry due to its structural features and potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies.
- IUPAC Name : (3S,4S)-4-Amino-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-hydroxyheptanethioic S-acid
- Molecular Formula : C22H25NO4S
- Molecular Weight : 399.50 g/mol
- CAS Number : 193954-27-7
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the protection of amino groups and the introduction of the fluorenylmethoxycarbonyl (Fmoc) group. The general synthetic route can be outlined as follows:
- Formation of the Fluorenyl Group : The fluorenylmethoxycarbonyl (Fmoc) group is introduced via a coupling reaction.
- Hydroxyl and Amino Group Protection : Protecting groups are used to ensure selective reactions at specific sites.
- Thioacid Formation : The final step involves the formation of the thioacid functionality, crucial for its biological activity.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit notable antimicrobial activity. For instance, derivatives of fluorenylmethoxycarbonyl amino acids have been shown to inhibit the growth of various bacterial strains, including resistant strains of Mycobacterium tuberculosis .
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit key enzymes involved in bacterial fatty acid biosynthesis, such as InhA. This enzyme is essential for the survival of certain pathogens, making it a target for antibiotic development .
Case Studies
-
Inhibition of Mycobacterium tuberculosis
- A study demonstrated that derivatives similar to (3S,4S)-4-Amino-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-hydroxyheptanethioic S-acid showed promising results against Mycobacterium tuberculosis, particularly against multi-drug resistant strains .
- Findings : Compounds displayed IC50 values in the low micromolar range, indicating strong inhibitory effects.
-
Structure-Activity Relationship (SAR) Analysis
- SAR studies have revealed that modifications to the fluorenyl group significantly affect biological activity. For example, variations in the alkyl chain length and substitutions on the aromatic ring can enhance or reduce enzyme binding affinity .
- Key Observations : Compounds with longer alkyl chains generally exhibited improved antimicrobial properties.
Data Table: Biological Activity Overview
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Variations
a) Backbone Length and Functional Groups
- Hexanoic vs. Heptanethioic Acid: The compound (3S,4S)-4-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-3-hydroxy-5-methylhexanoic acid () shares the Fmoc-protected amino and hydroxy groups but has a six-carbon carboxylic acid backbone instead of the seven-carbon thioic acid chain. The thioic acid in the target compound may exhibit higher nucleophilicity and lower acidity compared to carboxylic acids, influencing its role in chemical reactions .
b) Substituent Modifications
- Aryl and Heteroaryl Groups: Analogs such as (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(4-(trifluoromethyl)phenyl)butanoic acid () incorporate electron-withdrawing trifluoromethyl groups, enhancing metabolic stability and lipophilicity compared to the target compound’s aliphatic thioic acid chain .
- Thiophene and Oxetane Rings: Derivatives like S2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)thiophene-3-carboxylic acid () introduce heterocyclic rings, which can modulate electronic properties and intermolecular interactions .
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
